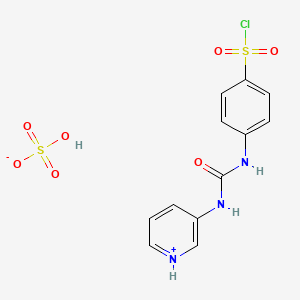

4-(3-Pyridin-3-yl-ureido)benzenesulfonyl chloride hydrogen sulfate

Description

This compound (CAS: 811842-71-4) is a sulfonyl chloride derivative featuring a urea linkage and a pyridin-3-yl substituent. Its molecular formula is C₁₂H₁₂ClN₃O₇S₂, with a molecular weight of 409.82 g/mol . The sulfonyl chloride group (–SO₂Cl) confers high reactivity toward nucleophiles, making it valuable in synthesizing sulfonamides or sulfonate esters. The pyridinyl-urea moiety enhances hydrogen-bonding capacity, which may improve solubility in polar solvents and biological interactions. It is classified as a Dangerous Good (UN# 1759, Class 8) due to its corrosive and toxic properties .

Structure

3D Structure of Parent

Properties

IUPAC Name |

hydrogen sulfate;4-(pyridin-1-ium-3-ylcarbamoylamino)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O3S.H2O4S/c13-20(18,19)11-5-3-9(4-6-11)15-12(17)16-10-2-1-7-14-8-10;1-5(2,3)4/h1-8H,(H2,15,16,17);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVXGBXEJZCSCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[NH+]=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl.OS(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(3-Pyridin-3-yl-ureido)benzenesulfonyl chloride hydrogen sulfate is a complex chemical compound characterized by its sulfonyl chloride and pyridine functionalities. Its molecular formula is CHClNOS, with a molar mass of approximately 409.82 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications.

Chemical Structure and Reactivity

The structure of this compound features a sulfonyl chloride group that is known for its reactivity towards nucleophiles such as amines and alcohols. This reactivity is crucial for its potential interactions with biological molecules, including proteins and nucleic acids. The presence of the pyridine moiety suggests possible roles in enzyme inhibition and receptor binding, which are significant for pharmacological applications.

Protein Kinase Inhibition

Research indicates that compounds similar to this compound may inhibit protein kinases, which are essential for various cellular processes. Such inhibition could lead to therapeutic effects in diseases where these kinases are implicated. While specific data on this compound's activity is limited, similar structures have shown significant pharmacological properties.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. For example, derivatives of sulfonamides, which share structural similarities with this compound, have demonstrated antibacterial activity and inhibition of carbonic anhydrases (CAs), enzymes that play a role in regulating pH and fluid balance in tissues .

Carbonic Anhydrase Inhibition

A notable study investigated sulfonamide-based compounds for their inhibitory effects on carbonic anhydrases IX (CA IX) and XII (CA XII). These enzymes are often overexpressed in tumors, contributing to tumor acidosis and chemotherapy resistance. Compounds derived from similar structures exhibited IC values ranging from 15.9 nM to 67.6 nM against CA IX, indicating strong inhibitory potential .

| Compound | Target Enzyme | IC (nM) |

|---|---|---|

| SH7s | CA IX | 15.9 |

| SH7a | CA IX | 67.6 |

| SH7b | CA XII | 55.2 |

This highlights the potential of sulfonamide derivatives in cancer therapy by targeting CA IX specifically.

Anticancer Activity

In another study, compounds structurally related to this compound were screened against the NCI-60 human tumor cell lines. The results indicated broad-spectrum anticancer activity, with some compounds exhibiting significant growth inhibition across various cancer types .

Summary of Potential Applications

Based on the existing literature, the biological activities of this compound can be summarized as follows:

- Protein Kinase Inhibition : Potential therapeutic implications for diseases involving dysregulated kinases.

- Enzyme Inhibition : Particularly against carbonic anhydrases, which could enhance tumor sensitivity to chemotherapy.

- Antibacterial Activity : Similar compounds have shown effectiveness against bacterial strains.

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the potential of 4-(3-Pyridin-3-yl-ureido)benzenesulfonyl chloride hydrogen sulfate as an inhibitor of nicotinamide adenine dinucleotide (NAD+) biosynthesis, specifically targeting nicotinamide phosphoribosyltransferase (NAMPT). This enzyme is crucial in cancer metabolism and proliferation. Inhibiting NAMPT can lead to reduced tumor growth and increased apoptosis in cancer cells.

A significant study demonstrated that derivatives of this compound exhibited potent anti-proliferative effects against triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7) with IC50 values ranging from 1.52 to 6.31 μM. The selectivity of these compounds for cancer cells over normal cells was notable, with selectivity ratios between 5.5 to 17.5 times higher against cancer lines compared to normal breast cell line MCF-10A .

The mechanism of action involves inducing apoptosis, as evidenced by a considerable increase in annexin V-FITC positive cells when treated with the compound . Furthermore, molecular docking studies indicated that the compound binds effectively to the active site of CA IX (carbonic anhydrase IX), which is implicated in tumorigenesis and cancer progression.

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity. It was evaluated against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae, with significant inhibition rates at concentrations around 50 μg/mL . The antibacterial efficacy suggests that the compound could serve as a lead for developing new antibiotics or adjunct therapies for bacterial infections.

Proteomics Research Applications

This compound is also utilized in proteomics research due to its ability to modify proteins through sulfonamide formation. This modification can facilitate the study of protein interactions and functions within biological systems. By tagging proteins with this compound, researchers can explore their roles in various cellular processes and disease states.

Case Studies

Comparison with Similar Compounds

Key Findings from Comparative Analysis

Reactivity Trends: Electron-withdrawing groups (e.g., Cl in , SO₂Cl in ) increase sulfonyl chloride reactivity, favoring nucleophilic substitutions. Electron-donating groups (e.g., ethoxy in , acetylamino in ) reduce reactivity but may improve solubility or stability.

Biological and Industrial Applications :

- Pyridinyl-urea derivatives () are likely used in pharmaceutical intermediates due to hydrogen-bonding motifs.

- Fluorinated analogs () excel in industrial applications (e.g., surfactants) owing to fluorine’s inertness and thermal stability.

Synthetic Efficiency: The acetylamino derivative achieves 85% yield under mild conditions (60°C, 30 min) , suggesting scalable synthesis. User ratings for the chloro-substituted compound (4.98/5) indicate robust performance in workflows .

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for 4-(3-Pyridin-3-yl-ureido)benzenesulfonyl chloride hydrogen sulfate, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves sequential sulfonation and urea coupling reactions. Key steps include:

- Sulfonyl chloride formation : React pyridine derivatives with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid side reactions.

- Ureido coupling : Use carbodiimide crosslinkers (e.g., EDC) in anhydrous DMF to couple the pyridinyl urea moiety .

- Purification : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 270 nm is recommended for isolating high-purity fractions. Recrystallization in ethanol/water mixtures further enhances purity .

Q. How should researchers verify the compound’s stability during storage and experimental use?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight, light-protected containers with desiccants to prevent hydrolysis of the sulfonyl chloride group .

- Stability assays : Conduct periodic NMR (¹H/¹³C) and HPLC analyses to monitor degradation. Compare retention times and spectral profiles against a freshly prepared reference standard .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural confirmation : Use ¹H/¹³C NMR (DMSO-d₆) to identify urea NH protons (δ 9.2–10.1 ppm) and sulfonyl chloride signals (δ 7.8–8.3 ppm).

- Mass spectrometry : High-resolution ESI-MS in negative ion mode confirms molecular weight (e.g., [M-H]⁻ ion at m/z 372.14) .

- Elemental analysis : Validate C, H, N, S, and Cl percentages against theoretical values to confirm stoichiometry .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in enzyme inhibition studies?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonyl chloride group and catalytic serine residues in target enzymes (e.g., proteases).

- QM/MM calculations : Assess the energy profile of urea bond cleavage or sulfonate ester formation under physiological conditions .

- Validation : Compare computational results with kinetic assays (e.g., IC₅₀ measurements using fluorogenic substrates) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-analysis : Systematically review assay conditions (e.g., pH, temperature, co-solvents) that may alter compound stability or binding affinity.

- Reproducibility protocols : Standardize cell lines (e.g., HEK293 vs. HeLa) and buffer systems (e.g., Tris vs. PBS) to minimize variability .

- Cross-validation : Use orthogonal techniques (e.g., SPR for binding kinetics and Western blotting for downstream pathway effects) .

Q. How do structural analogs of this compound inform its mechanism of action?

- Methodological Answer :

- Comparative SAR studies : Synthesize analogs with modified pyridine substituents (e.g., 2-pyridinyl vs. 4-pyridinyl) or urea replacements (e.g., thiourea).

- Activity cliffs : Identify functional groups that drastically alter potency using dose-response curves (e.g., EC₅₀ shifts >10-fold) .

- Crystallography : Co-crystallize analogs with target enzymes to map binding interactions (e.g., hydrogen bonds between urea NH and active-site residues) .

Q. What methodologies optimize reaction yields in large-scale syntheses without compromising purity?

- Methodological Answer :

- Process intensification : Use flow chemistry to control exothermic reactions (e.g., sulfonation) and reduce byproduct formation.

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring of intermediate conversions .

- Design of Experiments (DoE) : Apply factorial designs to optimize parameters (temperature, stoichiometry, solvent ratios) and identify critical quality attributes .

Methodological Framework for Experimental Design

Q. How can researchers integrate theoretical frameworks into studies involving this compound?

- Methodological Answer :

- Conceptual anchoring : Link hypotheses to enzyme inhibition theories (e.g., transition-state mimicry for sulfonyl chloride-based inhibitors) .

- Epistemological alignment : Use evidence-based inquiry to iteratively refine models based on kinetic data and structural insights .

- Morphological validation : Cross-reference computational predictions with empirical results (e.g., MD simulations vs. X-ray crystallography) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.